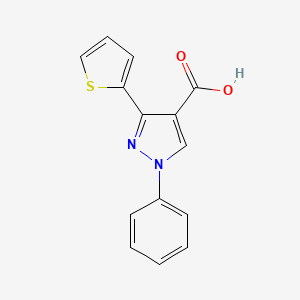

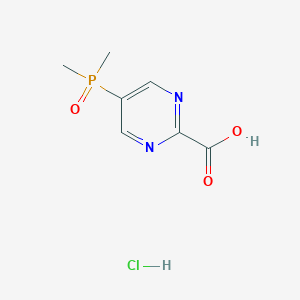

1-フェニル-3-(チオフェン-2-イル)-1H-ピラゾール-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies aiming to explore their properties and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Similarly, a one-pot, four-component reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, demonstrating the versatility of pyrazole synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of a novel pyrazole derivative was confirmed by X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated in the study of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are crucial for modifying the properties of the pyrazole core and for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are important for their practical applications. The thermal stability of a pyrazole derivative was found to be up to 190°C . The solvent effects on structural parameters and non-linear optical properties of pyrazole compounds have also been investigated, providing insights into their behavior in different environments . Additionally, the supramolecular complexes formed by pyrazole derivatives with thiophene carboxylate have been synthesized and characterized, revealing their crystal structures and properties .

科学的研究の応用

ヘテロ環の合成

この化合物は、2-チエニルピラゾール部分を有する新しいチアゾールおよびピラゾリンヘテロ環の合成のためのシントンとして使用されます . これらのヘテロ環は、その幅広い生物活性のために重要です。

抗菌活性

「1-フェニル-3-(チオフェン-2-イル)-1H-ピラゾール-4-カルボン酸」から合成された化合物は、その抗菌活性を評価されています . これは、この化合物が新しい抗菌剤の開発のための潜在的な候補であることを示しています。

抗炎症活性

合成された化合物は、カラギーナン誘発足根浮腫法を用いて、その抗炎症活性を評価されています . これは、この化合物が新しい抗炎症薬の開発に使用できることを示唆しています。

鎮痛活性

合成された化合物は、ねじれ試験を用いて評価されたときに、鎮痛活性を示しました . これは、この化合物が疼痛管理療法における可能性を示しています。

アクリルアミドの合成

この化合物は、2-シアノ-3-(1-フェニル-3-(チオフェン-2-イル)-1H-ピラゾール-4-イル)アクリルアミドの合成に使用されてきました . アクリルアミドは、潜在的に生物学的に活性であり、多くの有機合成における前駆体として作用します。

生物活性

「1-フェニル-3-(チオフェン-2-イル)-1H-ピラゾール-4-カルボン酸」を含むピラゾール誘導体は、抗菌性、抗真菌性、除草活性、殺虫活性など、幅広い生物活性を有しています . これは、この化合物が生物学研究のさまざまな分野で貴重なリソースであることを示しています。

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUDFCKYNBACDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372107-08-9 |

Source

|

| Record name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)